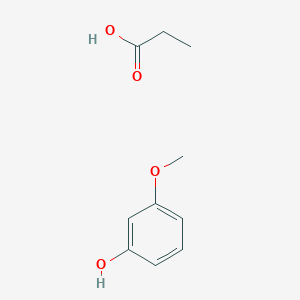
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester is an organic compound with the molecular formula C10H8O5. It is a derivative of isobenzofuran and is commonly used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a fused ring system with both ester and anhydride functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester typically involves the esterification of 4-Isobenzofurancarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Reactants: 4-Isobenzofurancarboxylic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Temperature: The reaction is typically carried out at reflux temperature.
Duration: The reaction time can vary but is generally around 4-6 hours.
The reaction can be represented as follows:
4-Isobenzofurancarboxylic acid+MethanolH2SO44-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: 4-Isobenzofurancarboxylic acid.
Reduction: 4-Isobenzofurancarboxylic alcohol derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic anhydride: Similar in structure but lacks the ester functionality.
Trimellitic anhydride: Contains an additional carboxylic acid group.
Isobenzofuran derivatives: Various derivatives with different substituents on the isobenzofuran ring.
Uniqueness
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester is unique due to its combination of ester and anhydride functionalities, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in both synthetic and industrial applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
65399-04-4 |
|---|---|
Formule moléculaire |
C10H6O5 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
methyl 1,3-dioxo-2-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H6O5/c1-14-8(11)5-3-2-4-6-7(5)10(13)15-9(6)12/h2-4H,1H3 |
Clé InChI |
CQFDCNZQFCYRDR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)

![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)

![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)


![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)



![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
